1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine
Description
1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-difluorophenylsulfonyl group and a 3-methoxybenzyl group. The unique structural features of this compound make it an interesting subject for chemical and pharmacological studies.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3S/c1-25-15-4-2-3-14(11-15)13-21-7-9-22(10-8-21)26(23,24)16-5-6-17(19)18(20)12-16/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOCOKXCEJVPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3,4-Difluorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-Methoxybenzyl Group: The final step includes the alkylation of the piperazine nitrogen with 3-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Scientific Research Applications
1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)piperazine: Lacks the sulfonyl and methoxybenzyl groups.
1-[(2,6-difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine: Contains different substituents on the piperazine ring.
Uniqueness
1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for targeted research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
